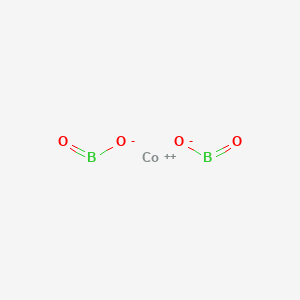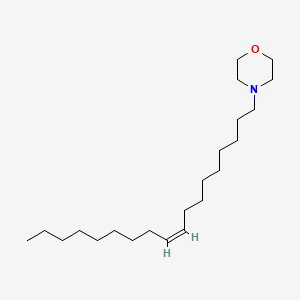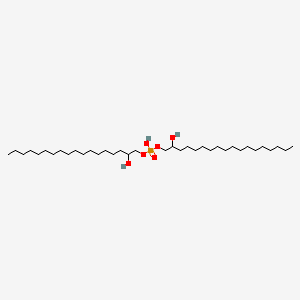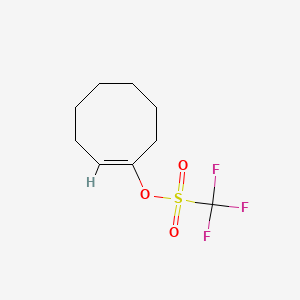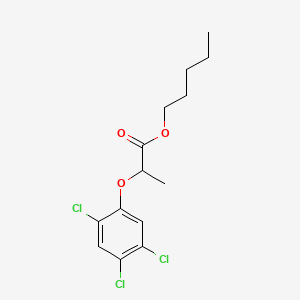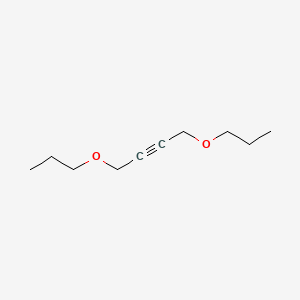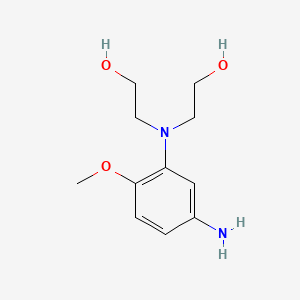
Ethyl 2-chlorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chlorohexanoate is an organic compound with the molecular formula C8H15ClO2. It is an ester derived from 2-chlorohexanoic acid and ethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chlorohexanoate can be synthesized through the esterification of 2-chlorohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chlorohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chlorohexanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxyhexanoate, 2-aminohexanoate, or 2-thiohexanoate.
Hydrolysis: 2-chlorohexanoic acid and ethanol.
Reduction: 2-chlorohexanol.
Scientific Research Applications
Ethyl 2-chlorohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which ethyl 2-chlorohexanoate exerts its effects involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The molecular targets and pathways involved depend on the specific reactions it participates in, such as the formation of 2-chlorohexanoic acid or 2-chlorohexanol .
Comparison with Similar Compounds
Ethyl 2-bromohexanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-iodohexanoate: Similar structure but with an iodine atom instead of chlorine.
Ethyl 2-fluorohexanoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: Ethyl 2-chlorohexanoate is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. The chlorine atom makes it more reactive towards nucleophiles compared to its fluorine and iodine analogs, while being less reactive than the bromine analog .
Properties
CAS No. |
85153-52-2 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
ethyl 2-chlorohexanoate |
InChI |
InChI=1S/C8H15ClO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
XNHUSSQEMIESJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


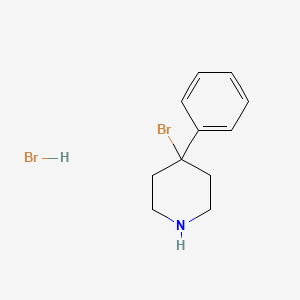
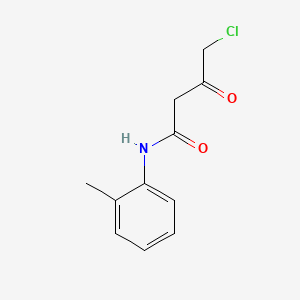
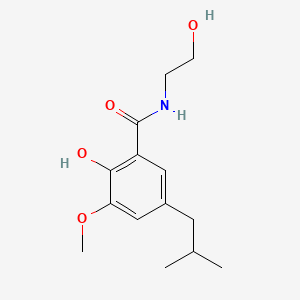
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
